N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS/c1-2-8-23-9-6-15(7-10-23)18(24)22-19-21-13-17(25-19)12-14-4-3-5-16(20)11-14/h1,3-5,11,13,15H,6-10,12H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRFPVADUVQIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps. One common route includes the formation of the thiazole ring through the reaction of a chlorophenylmethyl ketone with thiourea under acidic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the prop-2-ynyl group through a Sonogashira coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and piperidine rings, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .
Scientific Research Applications
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazolide Derivatives (SARS-CoV-2 Inhibitors)
Compounds like methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate and N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide () share the thiazole core but differ in substituents. These derivatives feature polar groups (e.g., hydroxy, ester) that improve solubility but may limit blood-brain barrier penetration. Molecular dynamics (MD) simulations from suggest that such substitutions stabilize protein-ligand interactions, though the target’s alkyne group could introduce metabolic vulnerabilities (e.g., cytochrome P450 oxidation) .
Benzotriazolyl Acetamide (Antiviral Candidate)
2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[5-(1H-pyrazol-4-yl)-2-pyridyl]acetamide () shares the 3-chlorobenzyl motif but incorporates a pyridyl-acetamide scaffold. The target compound’s piperidine carboxamide may offer conformational flexibility, enabling stronger binding to rigid enzyme active sites compared to the planar pyridyl group.
Firzacorvirum (Antiviral Agent)
Firzacorvirum () contains a thiazole linked to a thiadiazinane sulfone and a 3-chloro-4-fluorophenyl group. While both compounds have halogenated aryl groups, the target’s prop-2-ynyl-piperidine lacks the sulfone and thiadiazinane moieties, which are critical for firzacorvirum’s antiviral activity. The fluorophenyl group in firzacorvirum may engage in stronger halogen bonding than the target’s chlorophenyl group, suggesting divergent target affinities .
Thiophene Carboxamides (Anticancer Agents)
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 5f, ) replaces the piperidine carboxamide with a thiophene ring. The dichlorobenzyl group in 5f enhances cytotoxicity compared to monosubstituted analogs, implying that bulkier substituents improve anticancer activity. However, the target’s piperidine group may reduce off-target effects by introducing stereochemical specificity absent in planar thiophenes .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Pharmacokinetic Predictions
Research Findings and Mechanistic Insights
- Substituent Effects : The 3-chlorobenzyl group in the target compound likely enhances target binding through hydrophobic interactions, similar to dichlorobenzyl-substituted anticancer agents (). However, the single chlorine may reduce potency compared to dichloro analogs .
- Piperidine vs. Thiophene : The piperidine carboxamide in the target compound could improve solubility and bioavailability compared to thiophene-based analogs, which are prone to aggregation .
- Prop-2-ynyl Group : This moiety may increase metabolic clearance due to alkyne reactivity, contrasting with firzacorvirum’s sulfone group, which enhances stability .
Biological Activity
N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide (CAS Number: 1210719-39-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.9 g/mol. The structure includes a thiazole ring substituted with a chlorophenyl group, a propynyl piperidine moiety, and a carboxamide functional group.
| Property | Value |
|---|---|
| CAS Number | 1210719-39-3 |
| Molecular Formula | C19H20ClN3OS |
| Molecular Weight | 373.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro studies demonstrated that derivatives with similar scaffolds exhibited significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent activity against these cancer types .
- Mechanism of Action : The mechanism underlying the anticancer activity involves induction of apoptosis through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2). This was evidenced by an increased Bax/Bcl-2 ratio and elevated caspase 9 levels in treated cells . Additionally, cell cycle analysis indicated that these compounds could cause cell cycle arrest at the S and G2/M phases .
Neuropharmacological Activity
Compounds bearing thiazole rings have also been investigated for their neuropharmacological properties. Some studies suggest that they may exhibit antidepressant-like effects by acting as dual antagonists at serotonin receptors (5-HT1A/5-HT7), which is crucial for mood regulation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of thiazole derivatives:
- In Vivo Studies : Research involving tumor-bearing mice models demonstrated that certain thiazole derivatives effectively targeted sarcoma cells, confirming their potential as therapeutic agents in cancer treatment .
- Comparative Studies : A comparative analysis between different thiazole derivatives revealed that modifications in substituents significantly affected their biological activity, highlighting the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
